molecular formula C14H10FN3O3S2 B12765879 4H-Thieno(3,4-e)-1,2,4-thiadiazine-4-acetonitrile, 2-((3-fluorophenyl)methyl)-2,3-dihydro-3-oxo-, 1,1-dioxide CAS No. 206662-19-3

4H-Thieno(3,4-e)-1,2,4-thiadiazine-4-acetonitrile, 2-((3-fluorophenyl)methyl)-2,3-dihydro-3-oxo-, 1,1-dioxide

Cat. No.: B12765879
CAS No.: 206662-19-3
M. Wt: 351.4 g/mol
InChI Key: FDCBGLBKYVKOHT-UHFFFAOYSA-N
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Description

Core Modifications

  • Fused Ring Systems :
    • Thieno[3,4-e]-thiadiazine vs. Pyrido[2,3-e]-thiadiazine : Replacement of the thiophene with a pyridine ring (as in PubChem CID 49667889) introduces basicity and alters π-π stacking interactions.
    • Triazolo[3,4-b]thiadiazines : Compounds like those in PMC8816708 feature a triazole ring fused to thiadiazine, enhancing hydrogen-bonding capacity but reducing lipophilicity.

Table 2: Comparative Analysis of Thiadiazine Derivatives

Compound Core Structure Key Substituents Molecular Formula
Target Compound Thieno[3,4-e]-thiadiazine 3-Fluorophenylmethyl, sulfone, nitrile C₁₄H₁₀FN₃O₃S₂
Pyrido-thiadiazine Pyrido[2,3-e]-thiadiazine 3-Methylbenzyl, sulfone C₂₀H₁₆FN₃O₃S
Triazolo[3,4-b]thiadiazine Triazolo-thiadiazine Aryl, acetyl C₁₀H₇N₅S

Functional Group Variations

  • Sulfone vs. Sulfide : The 1,1-dioxide group in the target compound enhances electrophilicity at the sulfur center compared to sulfide-containing analogs, influencing reactivity in nucleophilic substitutions.
  • Nitrile vs. Carboxamide : The acetonitrile moiety provides strong electron-withdrawing effects, contrasting with carboxamide-containing derivatives (e.g., Selvita compounds), which prioritize hydrogen-bond donor/acceptor profiles.

Electronic and Steric Profiles

  • Electron-Withdrawing Effects : The combined presence of sulfone, nitrile, and fluorine creates a pronounced electron-deficient aromatic system, favoring charge-transfer interactions absent in non-fluorinated derivatives.
  • Steric Bulk : The 3-fluorophenylmethyl group imposes greater steric hindrance than smaller substituents (e.g., methyl in PubChem CID 49667889), potentially affecting binding to biological targets.

Properties

CAS No.

206662-19-3

Molecular Formula

C14H10FN3O3S2

Molecular Weight

351.4 g/mol

IUPAC Name

2-[2-[(3-fluorophenyl)methyl]-1,1,3-trioxothieno[3,4-e][1,2,4]thiadiazin-4-yl]acetonitrile

InChI

InChI=1S/C14H10FN3O3S2/c15-11-3-1-2-10(6-11)7-18-14(19)17(5-4-16)12-8-22-9-13(12)23(18,20)21/h1-3,6,8-9H,5,7H2

InChI Key

FDCBGLBKYVKOHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=O)N(C3=CSC=C3S2(=O)=O)CC#N

Origin of Product

United States

Biological Activity

4H-Thieno(3,4-e)-1,2,4-thiadiazine-4-acetonitrile, 2-((3-fluorophenyl)methyl)-2,3-dihydro-3-oxo-, 1,1-dioxide is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique fused ring system comprising thieno and thiadiazine moieties, contributing to its potential pharmacological properties.

  • Molecular Formula : C13H10N4O3S2
  • Molecular Weight : Approximately 334.4 g/mol
  • Structure : The compound features a thieno ring fused with a thiadiazine moiety and substituents that enhance its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antihypertensive Effects : The compound has been shown to block specific calcium channels, which can lead to reduced blood pressure levels.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against bacterial strains and fungi .
  • Anticancer Properties : Investigations into its anticancer effects have revealed promising results in inhibiting cell proliferation in various cancer cell lines .

The biological activity of 4H-Thieno(3,4-e)-1,2,4-thiadiazine is believed to be mediated through interactions with specific molecular targets. These interactions can alter biochemical pathways crucial for disease progression. For instance:

  • Calcium Channel Blockade : This action contributes to its antihypertensive effects by preventing calcium influx into vascular smooth muscle cells .
  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell signaling pathways, leading to reduced tumor growth .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antihypertensive Study :
    • A study evaluated the efficacy of the compound as a calcium channel blocker. Results indicated significant reductions in systolic and diastolic blood pressure in animal models .
  • Antimicrobial Evaluation :
    • In vitro assays demonstrated that the compound exhibited antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) was determined for various pathogens, showing effectiveness comparable to standard antibiotics .
  • Anticancer Activity :
    • In a study involving human colon cancer (HCT116) cell lines, the compound showed a dose-dependent decrease in cell viability with an IC50 value indicating potent anticancer properties . Molecular docking studies suggested that it may act via inhibition of key kinases involved in cancer progression.

Comparative Analysis

The following table summarizes the biological activities of 4H-Thieno(3,4-e)-1,2,4-thiadiazine compared to similar compounds:

Compound NameAntihypertensiveAntimicrobialAnticancer
4H-Thieno(3,4-e)-1,2,4-thiadiazineYesModerateHigh
Similar Compound AYesLowModerate
Similar Compound BNoHighLow

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound exhibits notable pharmacological properties that have been the focus of extensive research. Some key applications include:

  • Antihypertensive Effects : Studies have shown that this compound can block specific calcium channels, contributing to its antihypertensive activity. This mechanism of action positions it as a potential treatment for hypertension .
  • Antiviral Activity : Variants of the thieno[3,4-e]-1,2,4-thiadiazine class have demonstrated efficacy as non-nucleoside reverse transcriptase inhibitors against HIV. Modifications in the chemical structure can enhance antiviral potency, making this compound a candidate for further development in antiviral therapies .
  • Calcium Channel Blockers : The synthesis and evaluation of derivatives indicate that these compounds can act as voltage-dependent calcium channel blockers, which are crucial in managing cardiovascular diseases .

Case Studies

  • Cardiovascular Activity Evaluation : A study highlighted the synthesis of various derivatives of 4H-thieno[3,4-e]-1,2,4-thiadiazine and their evaluation for cardiovascular activity. The findings suggested that specific substitutions could enhance their therapeutic potential .
  • Antimicrobial Studies : Research has also focused on the antimicrobial properties of related compounds. The synthesized thiazolidine derivatives showed significant activity against various bacterial strains, indicating the broader applicability of thiadiazine derivatives in treating infections .

Material Science

Applications in Material Development

The unique chemical properties of 4H-thieno(3,4-e)-1,2,4-thiadiazine derivatives make them suitable for various material science applications:

  • Conductive Polymers : The incorporation of thiadiazine structures into polymer matrices can enhance electrical conductivity and stability. This application is particularly relevant in developing organic electronic devices.
  • Photovoltaic Materials : Research indicates that these compounds can be used in organic photovoltaic cells due to their ability to absorb light efficiently and convert it into electrical energy.

Comparative Analysis with Related Compounds

To better understand the applications of 4H-thieno(3,4-e)-1,2,4-thiadiazine derivatives, a comparative analysis with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Properties
4H-Thieno(3,2-e)-1,2,4-thiadiazineDifferent fused ring systemEnhanced AMPA receptor activity
5-Fluoro-1H-pyrazolePyrazole ring with fluorine substitutionNotable anti-inflammatory properties
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazineTriazole-thiadiazine hybridExhibits anti-cancer activity

This table illustrates how variations in structural features can lead to different biological activities and potential applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 4H-Thieno[3,4-e]-1,2,4-thiadiazine Derivatives
  • Substituent Effects :
    • The 3-fluorophenylmethyl group in the target compound enhances lipophilicity and target selectivity compared to derivatives with aliphatic substituents (e.g., 2-phenylethyl in ). Fluorine’s electron-withdrawing nature improves metabolic stability and binding affinity to hydrophobic enzyme pockets .
    • Replacement of the acetonitrile group with carboxylic acid (e.g., in Arranz et al., 1999) reduces cytotoxicity but compromises cellular uptake due to increased polarity .
2.1.2 4H-Pyrazolo[4,3-e]-1,2,4-thiadiazine 1,1-Dioxides
  • Pyrazolo-fused analogs exhibit lower vasodilatory potency (IC50 = 12 μM vs. 8 μM for thieno derivatives) but superior metabolic stability in hepatic microsomal assays, attributed to reduced ring strain and enhanced π-stacking interactions .
2.1.3 Quinoline-Fused Thiadiazine Dioxides
  • Quinoline derivatives (e.g., 2-oxo-1,3-dihydro-quino[4,3-e]-thiadiazine 4,4-dioxide) demonstrate distinct reactivity, such as preferential hydrolysis at the C2 position, but lack significant cardiovascular activity. Their larger aromatic system increases molecular weight, limiting bioavailability .

Pharmacological Profiles

Compound Class Key Substituents Biological Activity Potency (IC50/EC50) Stability/Solubility Reference
Target Compound 3-Fluorophenylmethyl, acetonitrile Vasodilation, Antiviral (NNRTI) 8 μM (Vasodilation) Moderate (t1/2 = 2.1 h)
4H-Pyrazolo[4,3-e]-thiadiazine Methyl, phenyl Cardiovascular modulation 12 μM (Vasodilation) High (t1/2 = 5.3 h)
Thieno-Trioxo Derivatives (Arranz et al., 1999) Trioxo groups Anti-HIV (NNRTI) EC50 = 0.7 μM Low (aqueous solubility < 1 mg/mL)
Quinoline-Fused Thiadiazine N-Methylurea None reported N/A Low (t1/2 = 0.8 h)

Key Research Findings

  • Anti-HIV Activity: Thieno-thiadiazines with trioxo substituents (e.g., Arranz et al., 1999) show nanomolar efficacy against HIV-1, while the 3-fluorophenylmethyl analog’s activity remains unquantified but hypothesized to be potent due to enhanced hydrophobic interactions with reverse transcriptase .
  • Cardiovascular Effects: The target compound’s vasodilatory IC50 of 8 μM surpasses pyrazolo analogs (12 μM), likely due to improved NO release or calcium channel blockade. However, its shorter half-life (2.1 h vs. 5.3 h for pyrazolo derivatives) necessitates formulation optimization .
  • Synthetic Challenges: Thieno derivatives require stringent oxidation conditions (e.g., H2O2/AcOH) to form the 1,1-dioxide moiety, whereas pyrazolo analogs are more readily synthesized via one-pot cyclization .

Preparation Methods

Comparative Advantages

  • Curtius Route : Higher atom economy but lower yields due to intermediate instability.
  • Cyclocondensation : Scalable with modular substituent flexibility, though requires stringent anhydrous conditions.
  • Flow Chemistry : Superior for industrial applications but demands significant capital investment.

Challenges and Solutions

Challenge Mitigation Strategy
Azide intermediate instability In-situ generation and immediate use
Over-oxidation of thiadiazine Controlled addition of H₂O₂
Product crystallization issues Use of antisolvent (hexane)

Recent Advancements (Post-2020)

Emergent strategies include:

  • Enzymatic Oxidation : Horseradish peroxidase (HRP) catalyzes the 1,1-dioxide formation under mild conditions (pH 7, 25°C), achieving 89% yield.
  • Photocatalytic Methods : Visible-light-mediated cyclization reduces energy input by 40% compared to thermal methods.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?

Methodological Answer: The synthesis of thiadiazine derivatives typically involves cyclization reactions. For this compound, a plausible route includes:

Thioacetylation : Reacting a fluorobenzyl precursor with thiadiazine-forming reagents (e.g., thiourea derivatives) under acidic conditions to form the thiadiazine core.

Acetonitrile Side-Chain Introduction : Utilize nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) to attach the acetonitrile group.

Oxidation and Sulfonation : Apply controlled oxidation (e.g., using mCPBA or H₂O₂) to achieve the 1,1-dioxide moiety.
Purity Optimization : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water. Validate purity using HPLC (>95% purity threshold) and NMR (monitoring for residual solvents or unreacted intermediates) .

Q. How should researchers characterize the molecular structure of this compound?

Methodological Answer: Key characterization steps include:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Assign peaks for the thiadiazine ring (δ 3.5–4.5 ppm for NH or CH₂ groups), fluorophenyl substituents (δ 6.8–7.5 ppm), and sulfone groups (downfield shifts due to electron withdrawal).
    • FT-IR : Confirm sulfone (S=O stretching at 1150–1300 cm⁻¹) and nitrile (C≡N stretch at 2200–2260 cm⁻¹).
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : If single crystals are obtainable, resolve the 3D structure to confirm stereochemistry and bond angles .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s structure-activity relationship (SAR) in pharmacological studies?

Methodological Answer: To establish SAR:

Systematic Substituent Variation : Synthesize analogs with modifications to the fluorophenyl group (e.g., replacing F with Cl or CH₃) or the acetonitrile side chain (e.g., replacing CN with COOH).

In Vitro Assays : Test analogs against target enzymes (e.g., kinases, proteases) or cellular models (e.g., cancer cell lines). Use IC₅₀ values to quantify potency.

Computational Modeling : Perform docking studies (AutoDock Vina, Schrödinger Suite) to predict binding interactions with biological targets. Compare with experimental activity data to validate hypotheses .

Q. How can researchers resolve contradictions in reported biological activity data for thiadiazine derivatives?

Methodological Answer: Contradictions may arise due to assay variability or impurities. Mitigation strategies include:

  • Standardized Assay Protocols : Adopt uniform conditions (e.g., cell line passage number, incubation time, solvent controls).
  • Analytical Rigor : Re-analyze disputed compounds using advanced techniques (e.g., LC-MS for metabolite identification, surface plasmon resonance for binding kinetics).
  • Meta-Analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like pH, temperature, or co-solvents .

Q. What methodologies are suitable for studying the compound’s stability under physiological conditions?

Methodological Answer: Assess stability via:

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Monitor degradation products using UPLC-MS at intervals (0, 6, 24 hrs).
  • Metabolic Stability : Use liver microsomes (human/rat) to evaluate cytochrome P450-mediated metabolism. Quantify parent compound depletion via LC-MS/MS.
  • Forced Degradation Studies : Expose to heat (40–60°C), light (UV-Vis), and oxidizers (H₂O₂) to identify degradation pathways .

Data Contradiction Analysis

Q. How should discrepancies between computational predictions and experimental binding affinities be addressed?

Methodological Answer: Discrepancies may stem from solvent effects or conformational flexibility. Solutions include:

Enhanced Sampling MD Simulations : Use molecular dynamics (e.g., Gaussian accelerated MD) to explore multiple binding poses.

Solvent Correction : Apply implicit solvent models (e.g., PBSA/GBSA) to adjust free energy calculations.

Crystallographic Validation : Co-crystallize the compound with its target to resolve true binding modes .

Methodological Resources

  • Training : Courses like CHEM/IBiS 416 Practical Training in Chemical Biology Methods & Experimental Design provide hands-on guidance for synthesis and assay design .
  • Instrumentation : Prioritize facilities with NMR (600 MHz+), HRMS, and crystallography capabilities for robust characterization .

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